molecular formula C14H18N2 B3376698 N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1225057-70-4

N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B3376698
CAS No.: 1225057-70-4
M. Wt: 214.31
InChI Key: UNZBTDZYACGVKH-UHFFFAOYSA-N
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Description

N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with a unique structure that makes it suitable for various scientific research applications. Its molecular formula is C14H18N2, and it has a molecular weight of 214.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the formation of the carbazole core followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For example, a hydrazone intermediate can be heated in a solvent like Dowtherm A to induce cyclization and form the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .

Scientific Research Applications

N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. For example, it may induce phosphorylation of proteins like LATS1 and YAP1/TAZ, which are involved in cell signaling pathways that regulate cell proliferation and survival . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as:

Uniqueness

N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways sets it apart from other carbazole derivatives .

Properties

IUPAC Name

N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-9-6-7-12-11(8-9)10-4-3-5-13(15-2)14(10)16-12/h6-8,13,15-16H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBTDZYACGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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